molecular formula C16H22N2O6 B1393276 Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate CAS No. 1320288-23-0

Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate

Cat. No. B1393276
M. Wt: 338.36 g/mol
InChI Key: UTQPCOHCNUBXLC-UHFFFAOYSA-N
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Description

“Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate”, also known as MMNPB, is a chemical compound. It has a molecular formula of C16H22N2O6 and a molecular weight of 338.36 g/mol. The dihedral angle between the four coplanar atoms of the piperidine ring and the benzene ring is 39.2° .


Molecular Structure Analysis

The molecular structure of “Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate” is complex. The molecule consists of a benzene ring attached to a piperidine ring. The dihedral angle between the four coplanar atoms of the piperidine ring and the benzene ring is 39.2° .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its analogues, involving the pyrrolidin-1-yl group, are synthesized through a multi-step process. These compounds are analyzed using FTIR, NMR spectroscopy, and mass spectrometry, with their molecular structures confirmed by X-ray diffraction and density functional theory (DFT) studies (Huang et al., 2021).

Synthesis of Derivatives and Analogues

  • The synthesis of aza-analogues of pteridine, involving methoxy-substrates related to the chemical structure of interest, demonstrates the use of silver oxide in transetherification reactions. This highlights the chemical versatility and potential applications in synthetic organic chemistry (Brown & Sugimoto, 1970).

Potential Biological and Medicinal Applications

  • Compounds structurally similar to methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate have been investigated for their biological activities. For instance, certain derivatives have shown antiproliferative effects against human leukemic cells (Kumar et al., 2014).

Photophysical Properties

  • The synthesis and study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, closely related to the compound of interest, reveal interesting photophysical properties, including quantum yields and excited-state proton transfer. This indicates potential applications in materials science and photophysical research (Kim et al., 2021).

properties

IUPAC Name

methyl 5-methoxy-2-nitro-4-(3-pyrrolidin-1-ylpropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-22-14-10-12(16(19)23-2)13(18(20)21)11-15(14)24-9-5-8-17-6-3-4-7-17/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQPCOHCNUBXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxy-2-nitro-4-(3-(pyrrolidin-1-yl)propoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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